3-Bromo-5-(methylsulfinyl)pyridine is an organic compound with the molecular formula C7H8BrNOS. It is characterized by a bromine atom at the 3-position, a methylsulfinyl group at the 5-position, and a pyridine ring. This compound is of significant interest in chemical research due to its unique structural features, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .
The uniqueness of 3-Bromo-5-(methylsulfinyl)pyridine lies in its combination of a bromine atom and a methylsulfinyl group. This specific arrangement enhances its reactivity compared to similar compounds, allowing it to participate effectively in various
The biological activity of 3-Bromo-5-(methylsulfinyl)pyridine has been explored in various studies. It has been noted for its potential role as an intermediate in the synthesis of pharmaceuticals, particularly in developing antitumor drugs. For instance, compounds derived from this pyridine derivative have shown activity against specific cancer cell lines, highlighting its importance in medicinal chemistry . Additionally, it may influence cellular processes by interacting with enzymes and altering metabolic pathways .
The synthesis of 3-Bromo-5-(methylsulfinyl)pyridine typically involves the following methods:
3-Bromo-5-(methylsulfinyl)pyridine is utilized in various applications:
Studies on the interactions of 3-Bromo-5-(methylsulfinyl)pyridine with biological molecules have revealed its potential as a modulator of enzyme activity and cellular signaling pathways. For example, it has been shown to participate in palladium-catalyzed coupling reactions that are crucial for constructing complex organic frameworks . Its interactions with specific proteins and enzymes are vital for understanding its biological effects and potential therapeutic applications.
Several compounds share structural similarities with 3-Bromo-5-(methylsulfinyl)pyridine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Bromo-5-methoxypyridine | Contains a methoxy group instead of methylsulfinyl | Less reactive due to lack of sulfur functionality |
| 3-Bromo-6-methoxy-2-methylpyridine | Lacks methylthio group; different substitution pattern | Used in cholinergic drug synthesis |
| 5-Bromo-2-methylpyridine | No methylsulfinyl group; simpler structure | Less versatile in
XLogP3 0.7
Hydrogen Bond Acceptor Count 3
Exact Mass 218.93535 g/mol
Monoisotopic Mass 218.93535 g/mol
Heavy Atom Count 10
Dates
Last modified: 11-21-2023
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